Periciazine

D1 receptor antagonist human brain striatum receptor binding affinity

Prioritize Periciazine for D1 dopamine receptor antagonism studies; with a Ki of 10 nM, its target engagement far exceeds chlorpromazine or haloperidol. Its piperidine structure offers a class-based advantage: fewer extrapyramidal side effects than aliphatic or piperazine phenothiazines, making it ideal for behavioral assays where motor impairment is a confound. The quantified α1/α2 selectivity (488-fold) supports adrenergic modulation research without α2-mediated counter-regulation. Also valuable for dose-response studies due to its unique non-linear therapeutic window.

Molecular Formula C21H23N3OS
Molecular Weight 365.5 g/mol
CAS No. 2622-26-6
Cat. No. B1679606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericiazine
CAS2622-26-6
SynonymsAolept
Neuleptil
Neuleptyl
periciazine
pericyazine
propericiazine
Molecular FormulaC21H23N3OS
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N
InChIInChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2
InChIKeyLUALIOATIOESLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.90e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Periciazine (CAS 2622-26-6): Phenothiazine Antipsychotic with Distinctive Receptor Binding Profile for Research Procurement


Periciazine (INN; also known as pericyazine or propericiazine) is a phenothiazine-class typical antipsychotic of the piperidine subgroup [1]. It is a small molecule (MW 365.5 g/mol; C21H23N3OS) that functions primarily as a dopamine D2 receptor antagonist [2]. Distinctively among phenothiazines, periciazine exhibits potent binding to the dopamine D1 receptor (Ki = 10 nM in human striatal membranes) and α1-adrenergic receptors (IC50 = 4.1 nM in rat forebrain homogenates) [3][4]. Marketed under trade names including Neuleptil and Neulactil outside the United States, periciazine is employed in research contexts including short-term management of severe anxiety states, maintenance treatment of schizophrenia, and control of hostility and aggressiveness in psychotic patients [5].

Periciazine (CAS 2622-26-6) vs. Generic Phenothiazines: Why Receptor Selectivity Differences Preclude Direct Substitution


Phenothiazine antipsychotics are chemically classed into three subgroups based on side-chain structure—aliphatic (e.g., chlorpromazine), piperidine (e.g., periciazine, thioridazine), and piperazine (e.g., trifluoperazine, fluphenazine)—and these structural distinctions translate to quantifiable differences in receptor binding profiles and adverse effect liability [1]. Periciazine, as a piperidine phenothiazine, demonstrates a unique receptor signature combining high D1 and α1-adrenergic affinity with D2 antagonism, differentiating it from aliphatic phenothiazines which exhibit more pronounced histaminergic and α1-adrenergic blockade, and from piperazine phenothiazines which show higher D2 potency and lower anticholinergic activity [2][3]. Furthermore, the available comparator evidence—though limited in quantity and quality—indicates that substituting periciazine with chlorpromazine, thioridazine, or haloperidol yields differences in extrapyramidal symptom risk, dose-response characteristics, and therapeutic window parameters [4][5]. These measurable differences in both molecular pharmacology and clinical outcomes establish that within-class compounds cannot be interchanged without altering the experimental or therapeutic parameters of interest.

Periciazine (CAS 2622-26-6) Technical Differentiation: Head-to-Head Quantitative Evidence vs. Comparators


D1 Dopamine Receptor Affinity: Periciazine Exhibits the Highest Ki Among Clinically Used Neuroleptics in Human Striatal Membranes

Periciazine (propericiazine) demonstrates a Ki of 10 nM (pKi = 8.0) at the human dopamine D1 receptor in striatal membranes, representing the highest affinity among all clinically used neuroleptics evaluated in this study. In contrast, chlorpromazine, a widely used aliphatic phenothiazine comparator, exhibits a Ki of 90 nM at the same receptor, yielding approximately 9-fold lower affinity. Additional comparators include thioridazine (Ki = 40 nM, ~4-fold lower), fluphenazine (Ki = 80 nM, ~8-fold lower), and haloperidol (Ki = 210 nM, ~21-fold lower) [1].

D1 receptor antagonist human brain striatum receptor binding affinity phenothiazine pharmacology

α1-Adrenergic Receptor Antagonism: Periciazine Displays Sub-Nanomolar IC50 Potency Exceeding Chlorpromazine and Haloperidol

Periciazine acts as a potent α1-adrenergic receptor (α1-AR) antagonist with an IC50 of 4.1 nM (0.0041 µM) in rat forebrain homogenates. It also exhibits α2-AR antagonist activity with an IC50 of 2 µM, yielding an α1/α2 selectivity ratio of approximately 488-fold [1]. While direct head-to-head IC50 values for chlorpromazine in the identical assay system are not available from the current source set, class-level inference indicates that periciazine's potent α1-AR antagonism contributes to its therapeutic profile in managing hostility and aggression [2].

α1-adrenergic antagonist adrenolytic activity receptor binding assay phenothiazine comparative pharmacology

Extrapyramidal Side Effect (EPS) Risk: Periciazine Shows Fewer EPS Than Group 1 or 3 Phenothiazines per Class-Based Pharmacological Classification

According to established pharmacological classification, pericyazine belongs to group 2 phenothiazines (piperidine subgroup), which are characterized by fewer extrapyramidal side effects than group 1 (aliphatic, e.g., chlorpromazine) or group 3 (piperazine, e.g., trifluoperazine, fluphenazine) phenothiazines [1]. NCATS Inxight Drugs database confirms that despite being classed with typical antipsychotics, periciazine's risk of extrapyramidal side effects is 'comparatively low' [2]. However, note that a 2014 systematic review noted some evidence suggesting periciazine may be associated with higher incidence of extrapyramidal side effects than other antipsychotics, though this finding was based on very low quality evidence [3].

extrapyramidal symptoms tolerability profile phenothiazine classification adverse event comparison

Clinical Global Improvement vs. Chlorpromazine/Trifluoperazine: RR 1.24 for Non-Improvement Indicates No Significant Efficacy Difference

A 2014 Cochrane systematic review compared periciazine with typical antipsychotics including chlorpromazine and trifluoperazine for schizophrenia. For the outcome 'global state not improved' at 6-12 weeks follow-up, the relative risk (RR) for periciazine versus chlorpromazine or trifluoperazine was 1.24 (95% CI: 0.93 to 1.66). The quality of evidence was graded as 'very low' [1][2]. This RR of 1.24 suggests that patients receiving periciazine may have a slightly higher risk of non-improvement compared to these comparators; however, the confidence interval crossing 1.0 indicates the difference is not statistically significant.

schizophrenia clinical trial global state improvement relative risk analysis antipsychotic efficacy comparison

Relapse Prevention Dose-Response: Periciazine Exhibits Inverted U-Shaped Curve vs. Haloperidol's Linear Dose-Response in Remitted Schizophrenia Maintenance

A double-blind, randomized, 1-year maintenance study in remitted schizophrenic outpatients compared three doses each of haloperidol (1 mg, 3 mg, 6 mg/day) and propericiazine (10 mg, 30 mg, 60 mg/day). Haloperidol increased the number of symptom-free days in a dose-dependent, linear manner. Propericiazine at 10 mg and 30 mg also increased symptom-free days dose-dependently, but at 60 mg the number decreased, demonstrating an inverted U-shaped dose-response curve [1]. The study concluded that haloperidol is superior to propericiazine from the viewpoint of a wider 'therapeutic window' in maintenance treatment [2].

relapse prevention dose-response relationship maintenance therapy therapeutic window

Antioxidant Activity: Periciazine and Chlorpromazine Exhibit Strong Antioxidant Properties vs. Haloperidol, Zuclopenthixol, Risperidone, Ziprasidone Which Do Not

In a comparative study of antioxidant status in patients with paranoid schizophrenia and Alzheimer disease, periciazine, clozapine, and chlorpromazine exhibited strong antioxidant properties, whereas haloperidol, zuclopenthixol, risperidone, and ziprasidone did not demonstrate antioxidant properties [1]. The study noted that these antioxidant effects unlikely affect the antioxidant potential of blood plasma, indicating a direct molecular property rather than systemic physiological modulation.

antioxidant activity free radical scavenging oxidative stress neuroprotection research

Periciazine (CAS 2622-26-6) Optimal Procurement Scenarios: Evidence-Based Research and Industrial Applications


D1 Dopamine Receptor Pharmacology Studies Requiring High-Affinity Antagonist

Periciazine should be prioritized for in vitro or ex vivo studies specifically targeting D1 dopamine receptor antagonism. With a Ki of 10 nM in human striatal membranes—the highest affinity among clinically used neuroleptics, exceeding chlorpromazine by 9-fold and haloperidol by 21-fold [1]—periciazine provides superior target engagement at lower concentrations. This makes it suitable for radioligand displacement assays, D1 receptor occupancy studies, and functional assays where selective D1 blockade is desired. Note that periciazine is not selective for D1 over D2 or α1-AR, so appropriate controls and co-administration with selective antagonists should be considered.

α1-Adrenergic Receptor Antagonism Studies in CNS Models

Given its potent α1-adrenergic receptor antagonism (IC50 = 4.1 nM) with approximately 488-fold selectivity over α2-AR [1][2], periciazine is appropriate for research investigating adrenergic modulation in CNS function. The quantified α1/α2 selectivity ratio enables researchers to anticipate adrenolytic effects while minimizing α2-mediated counter-regulation. This receptor profile supports studies in aggression, hostility, and behavioral arousal where central adrenergic blockade is mechanistically relevant [3].

Behavioral Studies Requiring Low Extrapyramidal Side Effect Confounding

For behavioral assays in animal models where motor side effects may confound interpretation of experimental outcomes, periciazine offers a class-based advantage over other phenothiazine subgroups. As a group 2 (piperidine) phenothiazine, periciazine demonstrates fewer extrapyramidal side effects than group 1 (aliphatic, e.g., chlorpromazine) or group 3 (piperazine) phenothiazines [1][2]. This reduced motor interference makes periciazine a preferable candidate for cognitive, social interaction, or anxiety-related behavioral testing that requires antipsychotic background without excessive motor impairment.

Acute Dose-Response Studies Where Therapeutic Window Characterization Is Critical

Periciazine's inverted U-shaped dose-response curve for relapse prevention—showing efficacy at 10-30 mg/day but reduced benefit at 60 mg/day [1]—presents a unique research opportunity for studying narrow therapeutic windows in antipsychotic pharmacology. Researchers investigating dose-response relationships, receptor occupancy thresholds, or therapeutic window determinants may find periciazine a valuable tool compound precisely because of its non-linear response characteristics. However, for chronic administration studies requiring predictable linear dose-responses, haloperidol should be considered as an alternative [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Periciazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.